

Technical Guide: Structural Elucidation and Synthesis of C₁₁H₁₂ClNO₃ Compounds

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Compound of Interest

Compound Name: Ethyl [(3-chloro-4-methylphenyl)carbamoyl]formate

CAS No.: 349119-38-6

Cat. No.: B2648065

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Physiochemical Core & Molecular Identity

The formula C₁₁H₁₂ClNO₃ represents a specific chemical space often occupied by advanced pharmaceutical intermediates and agrochemical precursors. For researchers in drug development, this formula typically points to functionalized aromatic systems containing reactive alkylating groups (chloromethyl/chloroacetyl) and metabolic handles (esters/amides).

Fundamental Properties

The following data serves as the baseline for mass spectrometry (MS) and stoichiometric calculations.

Property	Value	Technical Note
Molecular Formula	C ₁₁ H ₁₂ ClNO ₃	Degree of Unsaturation: 6 (Implies aromatic ring + 2 double bonds/rings)
Average Molecular Weight	241.67 g/mol	Used for gravimetric stoichiometry.
Monoisotopic Mass	241.05057 Da	Critical for HRMS. Based on ¹² C, ¹ H, ³⁵ Cl, ¹⁴ N, ¹⁶ O.
Isotopic Pattern	M : M+2 (3:1)	Distinctive chlorine signature (³⁵ Cl vs ³⁷ Cl) observed in MS.
Elemental Composition	C (54.67%), H (5.00%), Cl (14.67%), N (5.80%), O (19.86%)	

Structural Isomerism in R&D

While hundreds of isomers exist, two specific scaffolds dominate the patent landscape for this formula:

- The "Strobilurin" Intermediate: Methyl 2-(2-(chloromethyl)phenyl)-2-(methoxyimino)acetate. Used in fungicide synthesis (e.g., Trifloxystrobin).
- The "Covalent Linker" Scaffold: Ethyl 4-[(2-chloroacetyl)amino]benzoate. A benzocaine derivative used to introduce reactive "warheads" or linkers in medicinal chemistry.

Case Study A: The Oximino-Acetate Scaffold

Compound: Methyl (2E)-2-[2-(chloromethyl)phenyl]-2-(methoxyimino)acetate
Application: Agrochemical synthesis and antifungal drug discovery.

This molecule is chemically significant due to the presence of a benzyl chloride (highly reactive to nucleophiles) and an oxime ether (geometric isomerism E/Z).

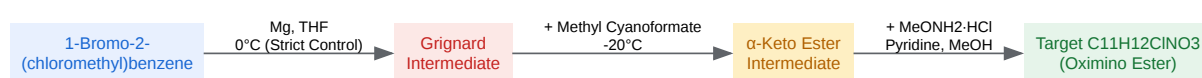
Synthesis Protocol (Grignard-Mediated)

The synthesis requires precise temperature control to prevent the self-alkylation of the Grignard reagent by the benzyl chloride moiety.

Step-by-Step Methodology:

- Grignard Formation: React 1-bromo-2-(chloromethyl)benzene with Magnesium in dry THF.^[1]
 - Critical Control: Initiate at 0°C. High temperatures cause Wurtz coupling (dimerization).
- Acylation: Add the Grignard reagent dropwise to a solution of methyl cyanoformate (or dimethyl oxalate) at -20°C.
 - Mechanism: Nucleophilic attack on the nitrile/ester yields the -keto ester intermediate.
- Condensation: Treat the crude keto-ester with O-methylhydroxylamine hydrochloride and pyridine in methanol.
- Purification: The reaction yields an E/Z mixture. Crystallization from heptane/EtOAc (3:1) preferentially isolates the bioactive (E)-isomer.

Reaction Pathway Visualization



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Figure 1: Synthetic route for the oximino-acetate isomer, highlighting the critical cryogenic acylation step.

Case Study B: The Chloroacetamide Scaffold

Compound: Ethyl 4-[(2-chloroacetyl)amino]benzoate Application: Pro-drug design and covalent inhibitor development.

This compound represents a "masked" alkylating agent. The chloroacetamide group is a classic "covalent warhead" that reacts with cysteine residues in proteins, a mechanism utilized in targeted covalent inhibitors (TCIs).

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol utilizes a biphasic or anhydrous base system to acylate the aniline nitrogen while preserving the ethyl ester.

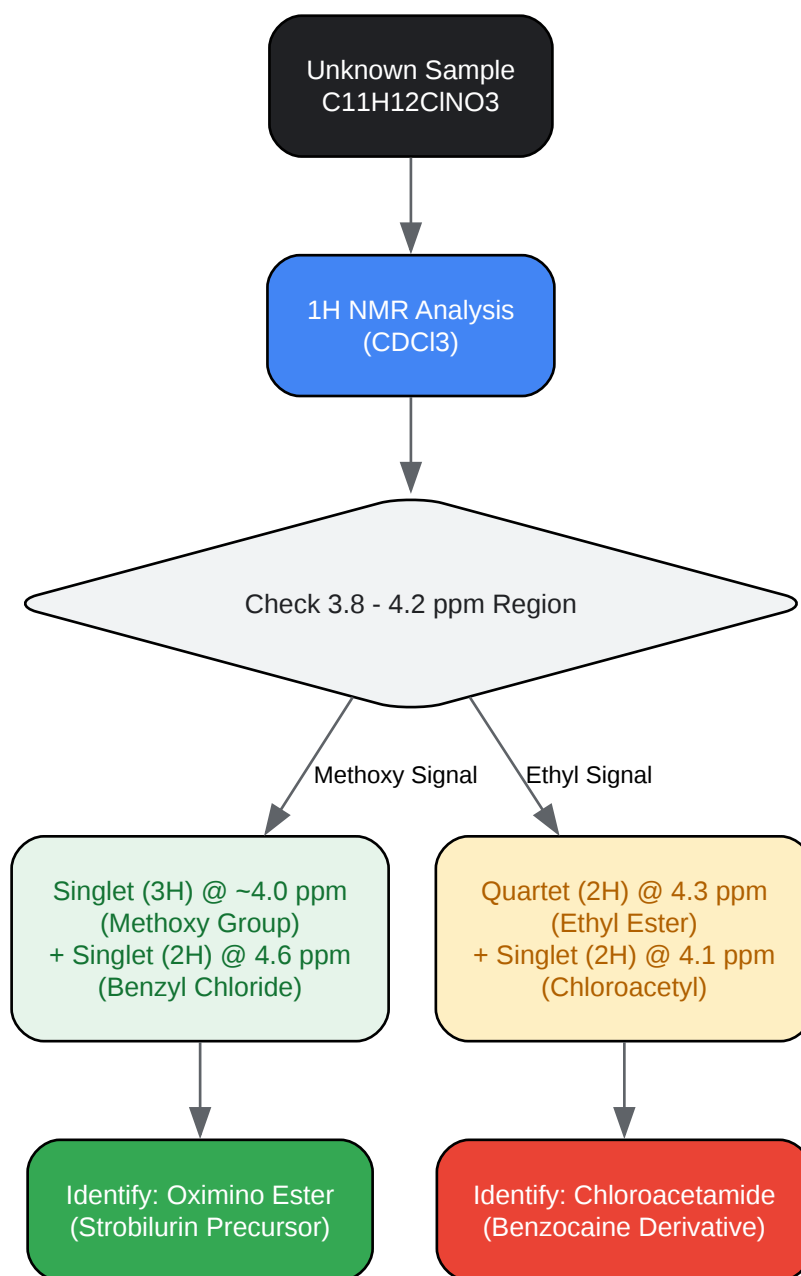
Reagents:

- Ethyl 4-aminobenzoate (Benzocaine) [1.0 eq]
- Chloroacetyl chloride [1.1 eq]
- Triethylamine (TEA) [1.2 eq]
- Dichloromethane (DCM) [Solvent]

Workflow:

- Dissolution: Dissolve Benzocaine in anhydrous DCM under Nitrogen atmosphere.
- Scavenger Addition: Add TEA and cool the mixture to 0°C.
 - Why? TEA scavenges the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester.
- Acylation: Add Chloroacetyl chloride dropwise over 30 minutes.
 - Observation: A white precipitate (TEA·HCl) will form immediately.
- Quench & Wash: Stir for 2 hours at RT. Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
- Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol.

Analytical Logic Tree



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Figure 2: NMR-based decision matrix for distinguishing the two primary C₁₁H₁₂ClNO₃ isomers.

Analytical Validation Standards

To validate the synthesis of C₁₁H₁₂ClNO₃ compounds, researchers must confirm both the carbon skeleton and the halogen presence.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Base Peak: Look for $[M+H]^+$ at 242.05.
- Chlorine Signature: You must observe the characteristic $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern.
 - Peak at m/z 242.05 (100% relative abundance).
 - Peak at m/z 244.05 (~32% relative abundance).
 - Note: If this 3:1 ratio is absent, the compound does not contain Chlorine.

Nuclear Magnetic Resonance (NMR)

Feature	Oximino Ester (Isomer A)	Chloroacetamide (Isomer B)
Ester Methyl/Ethyl	Singlet (~3.8-4.0 ppm, 3H)	Quartet (~4.3 ppm, 2H) + Triplet (1.3 ppm, 3H)
Reactive CH ₂	Singlet (~4.6 ppm, 2H) (Benzylic)	Singlet (~4.1 ppm, 2H) (Alpha-keto)
Aromatic Region	Multiplet (Ortho-substituted pattern)	AA'BB' System (Para-substituted pattern)

Safety & Handling Protocols

Both isomers contain alkylating motifs (Benzyl chloride and

-chloroacetamide) which classify them as potential genotoxic impurities (PGIs) in pharmaceutical contexts.

- Containment: All weighing and synthesis must occur within a certified fume hood.
- Quenching Spills: Do not wipe with water. Treat spills with a solution of dilute ammonia or 10% sodium thiosulfate to nucleophilically displace the chloride before disposal.
- Lachrymator Warning: The benzyl chloride derivative (Isomer A) is a potent lachrymator (tear gas agent). Eye protection and respiratory safeguards are mandatory.

References

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Sources

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